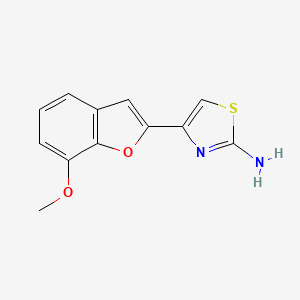

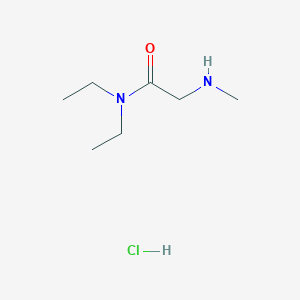

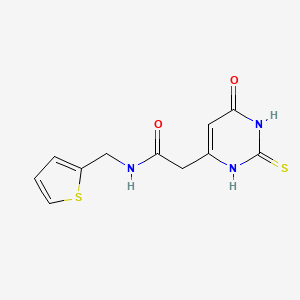

![molecular formula C7H6ClN3S B1461009 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1120214-78-9](/img/structure/B1461009.png)

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Overview

Description

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets and is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthetic methods toward the title compound are classified into six distinct categories :Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine is complex and interesting. It is a fused heterocycle and is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,1-f][1,2,4]triazine are diverse and can be classified into several categories . For example, [2+2] cycloaddition of phenyl vinyl sulfoxide provided the formation of 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine .Scientific Research Applications

Synthesis of Nucleoside Analogs

One of the significant applications of pyrrolo[2,1-f][1,2,4]triazine derivatives is in the synthesis of nucleoside analogs. These compounds have shown potential in developing treatments against various diseases, including cancer. For example, the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, which are analogs of nucleosides with structural variations, demonstrated potent cytotoxic activity against various cancer cell lines (Li et al., 2018).

Kinase Inhibitors for Cancer Therapy

Another critical application is the development of kinase inhibitors. Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as potent kinase inhibitors, useful in cancer therapy. For instance, substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase were reported, with compounds demonstrating robust preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).

Antiproliferative Agents

Research has also focused on the antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives. Synthesis and evaluation of these compounds have revealed selective inhibitory effects against certain tumor cells, highlighting their potential as antitumor agents with high efficiency and low toxicity (Zhang et al., 2018).

Chemical Synthesis and Methodology Development

The compound has been instrumental in the development of synthetic methodologies. For instance, a facile and scalable methodology for the pyrrolo[2,1-f][1,2,4]triazine of remdesivir was developed, demonstrating the compound's role in the production of antiviral drugs (Roy et al., 2021). This highlights its importance in pharmaceutical manufacturing processes.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .

Mode of Action

This compound interacts with its targets by inhibiting the function of kinases . This inhibition disrupts the normal functioning of the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving kinases . Kinases play a crucial role in many cellular processes, including signal transduction pathways, proliferation, differentiation, and division . By inhibiting kinases, this compound can disrupt these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are varied, depending on the specific kinase being targeted . These effects can include slowed cellular proliferation, inhibition of certain signaling pathways, and other changes in cellular function .

Safety and Hazards

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities . Future research may focus on the development of new synthetic strategies and applications of this compound .

properties

IUPAC Name |

4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXWRYLNACYLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653265 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120214-78-9 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

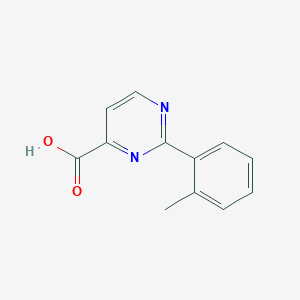

![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)

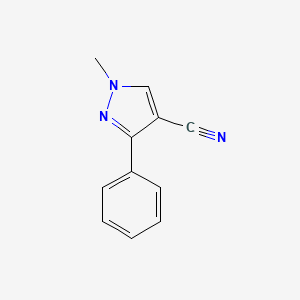

![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)

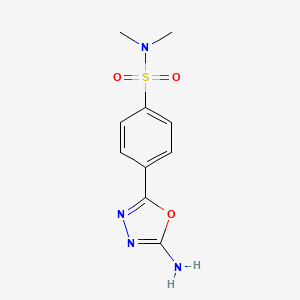

![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)